molecular formula C7H5ClFIO B1429166 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene CAS No. 1402004-77-6

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

Cat. No. B1429166
M. Wt: 286.47 g/mol
InChI Key: QEOCPFHDNZFTEW-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is a compound with the molecular weight of 286.47 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of benzene derivatives like 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The InChI code for 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is 1S/C7H5ClFIO/c1-11-7-4 (8)2-3-5 (10)6 (7)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions of benzene derivatives typically involve electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is a liquid at room temperature . It has a molecular weight of 286.47 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Reactions and Synthesis

  • The compound participates in SNAr (nucleophilic aromatic substitution) reactions, where the substitution preference can be influenced by the nature of the nucleophile. For instance, in 3,4-dihalogenonitrobenzenes, the substitution of a fluorine atom becomes predominant with harder nucleophiles like methoxide anion (Cervera, Marquet, & Martin, 1996).
  • The compound has been used in fluorination reactions of aromatic substrates, showcasing its utility in electrophilic aromatic substitution reactions (Banks, Besheesh, Fraenk, & Klapötke, 2003).

Molecular and Structural Studies

  • The conformation and structural properties of similar molecules, like α,α,α,-trifluoroanisoles, have been investigated, providing insights into the molecular dynamics and potential energy governing rotation about the phenyl O-bond (Barnes, Emsley, Horne, Warnes, Celebre, & Longeri, 1989).
  • Studies on vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, have provided detailed insights into their electronic states and vibrational behavior, enhancing our understanding of their molecular structures (Kwon, Kim, & Kim, 2002).

Chemical and Catalytic Properties

  • The cobalt-catalyzed methoxycarbonylation of polysubstituted benzenes, including those with fluorine, chlorine, and bromine, has been studied to understand the chemo- and regio-selectivity of the reaction. This research is crucial for developing synthesis methods for various benzoic acid derivatives (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).
  • The compound's utility in arylation reactions has been explored, especially in the context of copper(I)-catalyzed arylation, highlighting its potential in the field of organic synthesis (Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-2-fluoro-3-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOCPFHDNZFTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

Synthesis routes and methods

Procedure details

Charged Tetrahydrofuran (8.35 L) into a 3-L four-neck flask equipped with a mechanical stirrer, an addition funnel and a temperature probe under N2 atmosphere. Charged 4-Chloro-3-fluoroanisole (1000 g) to a 3-L four-neck flask equipped with a mechanical stirrer, an addition funnel and a temperature probe. Cooled the reaction mass to −60° C. to −70° C. Added n-Butyl Lithium in hexanes (30%, 1.42 kg) in to reaction mass through canula under nitrogen atmosphere slowly, while maintaining the temperature of the reaction mass below −60° C. Maintained the reaction at below −60° C. for 2 h. Meanwhile Iodine solution prepared by dissolving Iodine (2.405 kg) in Tetrahydrofuran (2.4 L) at 25-28° C. Transferred the Iodine solution in step #6 into a clean addition funnel with THF (500 mL) rinse. Added Iodine solution from the addition funnel to the reaction over 120 min while maintaining the internal temperature at <−60° C. Removed cooling bath and allowed to attain −5° C. to 0° C. Submitted the IPC sample when it reaches −5° C. to 0° C.1. A sample was removed at −2 h and checked by HPLC-97.06 AP; Int-01-0.59 AP. Work Up: Quenched the reaction with 20% Na2SO2O3 solution (1.015 kg of sodium thiosulphate dissolved in 5.1 L of DM water) while maintaining the internal temperature at <10° C. Allowed RM to warm to RT. Transfer resulting biphasic mixture into separating funnel, rinse the flask with THF (1.2 L; 1.0-1.5 Vol wrt Int-1), and transfer to separating flask. Removed and retain bottom aqueous phase for further extraction. Concentrated the organic layer. Dissolved concentrated mass in EtOAc (8.0 L; 8.0-8.5 Vol wrt Int-1) Extract the retained aqueous phase with EtOAc (7.1 L: 7.0-7.5 Vol wrt Int-1). Combined all organic phases, Rinse the flask with EtOAc (1.0 L; 1.0-1.5 Vol wrt Int-1). Washed organic phases with DM water (5.7 L; 5.0-6.0 Vol wrt Int-1). Concentrated the organic layer2 on rotovap at 45-50° C. completely. Purification: Added Acetonitrile (5.1 L; 5.0-5.5 vol wrt Int-01). Warmed to 55° C. to dissolve all solid. Rotate the above mass in rotavapor flask at 55° C. for 10 min. Cooled to ambient temperature. Transferred the mass into a clean reactor, rinse the flask with Acetonitrile (1.0 L; 1.0-1.2 vol wrt Int 01) and add rinse into reactor. Added water (1 L; 1.0-1.2 vol wrt Int-01) in to reactor with stirring. Stirred the resulting slurry for 15 min. Added water (5.3 L; 5.0-5.5 Vol wrt Int-01) over 15 min. Stirred the above mass at ambient temperature for 15 min. Unload the mass into a container, rinsed the reactor with water (1 L; 1.0-1.2 vol wrt Int-01), and collected the rinse in same container. Filtered the solid. Rinsed the container with water (1 L; 1.0-1.2 vol wrt Int-01), filtered the rinse. Washed filter cake with water (3.3 L; 3.0-3.5 Vol wrt Int-01). Suck dried for 2 h, then dried at 55° C. in VTD for 15 h. Unload the material. (LOD should be less than 1%). Wt: 1533 g (85.9% yield). Description (color and appearance): Off White crystalline solid. HPLC RT Time 4.897 min Under following conditions: Detector: 210 nm; Injection volume 5.00 μL; Run Time 15 min; Column. YMC UltraHT Pro C18 (50 mm×3.0 mm), 2.0μ; Mobile Phase A—0.05% TFA in MillQ Water; Mobile Phase B—0.05% TFA in Acetonitrile; Flow: 1.0 mL/min; Column Oven—40° C.; Time (min)—0 05 10 12 15; B Conc.—10 90 90 10 10. NMR: (1H NMR, 400 MHz, dmso-d6) δ 7.58 (t, 8.8 Hz, 1H), 6.89 (m, 1H), 3.87 (s, 3H).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.42 kg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.405 kg
Type
reactant
Reaction Step Four
Quantity
2.4 L
Type
solvent
Reaction Step Four
Quantity
8.35 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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